molecular formula C5H4ClF2NO3S B2750199 [5-(Difluoromethyl)oxazol-4-yl]methanesulfonyl chloride CAS No. 2260930-85-4

[5-(Difluoromethyl)oxazol-4-yl]methanesulfonyl chloride

Cat. No.: B2750199
CAS No.: 2260930-85-4
M. Wt: 231.6
InChI Key: QAEGQUQFIYEEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(Difluoromethyl)oxazol-4-yl]methanesulfonyl chloride: is a chemical compound with the molecular formula C5H4ClF2NO3S and a molecular weight of 231.61 g/mol . This compound is known for its unique structure, which includes a difluoromethyl group attached to an oxazole ring, and a methanesulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

[5-(Difluoromethyl)oxazol-4-yl]methanesulfonyl chloride: has several applications in scientific research:

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

The synthesis of [5-(Difluoromethyl)oxazol-4-yl]methanesulfonyl chloride typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents like difluoromethyl halides under specific reaction conditions.

    Attachment of the Methanesulfonyl Chloride Group:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

[5-(Difluoromethyl)oxazol-4-yl]methanesulfonyl chloride: undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols, forming sulfonamide and sulfonate ester derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The methanesulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases like triethylamine, nucleophiles like amines and alcohols, and oxidizing or reducing agents.

Mechanism of Action

The mechanism of action of [5-(Difluoromethyl)oxazol-4-yl]methanesulfonyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is primarily due to the presence of the methanesulfonyl chloride group, which is highly electrophilic. The compound can inhibit enzyme activity by modifying active site residues, thereby affecting molecular pathways and biological processes .

Comparison with Similar Compounds

[5-(Difluoromethyl)oxazol-4-yl]methanesulfonyl chloride: can be compared with other similar compounds such as:

    [5-(Trifluoromethyl)oxazol-4-yl]methanesulfonyl chloride: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and applications.

    [5-(Methyl)oxazol-4-yl]methanesulfonyl chloride: This compound has a methyl group instead of a difluoromethyl group, leading to differences in chemical properties and biological activity.

    [5-(Chloromethyl)oxazol-4-yl]methanesulfonyl chloride:

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[5-(difluoromethyl)-1,3-oxazol-4-yl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF2NO3S/c6-13(10,11)1-3-4(5(7)8)12-2-9-3/h2,5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEGQUQFIYEEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(O1)C(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.